1-(Butoxymethyl)piperidine
Description
Significance of the Piperidine (B6355638) Heterocycle in Modern Chemical Systems
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. nih.gov Its prevalence is evident in the structures of numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net Piperidine-containing compounds are integral to over twenty classes of drugs, including anticancer agents, analgesics, antipsychotics, and antivirals. nih.gov The structural and physicochemical properties of the piperidine ring, such as its ability to exist in a stable chair conformation and its basic nitrogen atom, make it an ideal scaffold for the design of bioactive molecules. nih.gov
The versatility of the piperidine ring allows for substitution at various positions, enabling chemists to fine-tune the pharmacological profile of a molecule. nih.gov The introduction of chiral centers within the piperidine scaffold can significantly influence a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net Consequently, the synthesis of novel, substituted piperidines remains a highly active area of research, driven by the quest for new therapeutic agents. nih.gov
Overview of N-Alkoxymethyl Functionalization in Contemporary Organic Synthesis
N-alkoxymethylation represents a significant synthetic strategy for the modification of nitrogen-containing heterocycles. This functionalization introduces an alkoxymethyl group onto the nitrogen atom, creating N,O-acetals that serve as versatile intermediates in organic synthesis. These intermediates can act as protecting groups for the amine nitrogen, or they can be activated to participate in a variety of chemical transformations.
The reactivity of the N-alkoxymethyl group allows for its use in the formation of complex molecular architectures. For instance, N-alkoxymethyl enamines can undergo multicomponent cycloaddition reactions, providing access to structurally diverse and stereochemically rich piperidine derivatives. nih.gov This method of functionalization is crucial for generating multipurpose mixed acetals, which are valuable precursors for natural product synthesis and the development of bioactive compounds. nih.gov The strategic application of N-alkoxymethylation continues to be an area of interest for developing efficient and novel synthetic methodologies.
Research Trajectories for 1-(Butoxymethyl)piperidine and Analytically Related Derivatives
Specific research focused solely on this compound is not extensively documented in publicly available scientific literature. Its existence is noted in chemical supplier databases, which provide basic identifiers such as its CAS number. However, detailed studies on its synthesis, reactivity, and potential applications are sparse.
In contrast, significant research has been conducted on analytically related derivatives, which provides insight into the potential research avenues for this compound. These related compounds include positional isomers and other N-substituted piperidines. For example, research into compounds like 1-piperidinepropanol (B86026) derivatives explores their potential as neuroactive agents and analgesics. ontosight.ai
The synthesis of various substituted piperidones, which are precursors to substituted piperidines, is a well-explored area. dtic.mil These synthetic efforts are often directed towards the creation of analogs of biologically active compounds, such as the Alzheimer's drug Donepezil. researchgate.net Furthermore, the development of synthetic routes to access diverse substitution patterns on the piperidine ring is a key focus, as most current clinical piperidines are limited to 1,4-disubstitution. researchgate.net
The study of related N-alkoxymethyl piperidines and other derivatives suggests that the research trajectory for this compound would likely involve its synthesis and evaluation as a building block in medicinal chemistry, a ligand in catalysis, or as a specialty solvent or intermediate. The butoxy group, in particular, could confer specific solubility and reactivity properties that differ from the more commonly studied methoxymethyl or ethoxymethyl analogs. Future research could focus on developing efficient synthetic routes to this compound and exploring its utility in these areas.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39931-19-6 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(butoxymethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2-10H2,1H3 |
InChI Key |
IHVXBLLYUDTMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butoxymethyl Piperidine and Analogs
Strategies for N-Alkylation and Etherification Pathways
The most direct route to 1-(butoxymethyl)piperidine involves the formation of a bond between the nitrogen atom of the piperidine (B6355638) ring and the butoxymethyl group. This is typically accomplished through nucleophilic substitution or reductive amination.
Nucleophilic Substitution Reactions in Piperidine Functionalization
The N-alkylation of piperidine via nucleophilic substitution is a fundamental and widely used method for introducing substituents onto the nitrogen atom. This approach involves the reaction of piperidine, acting as a nucleophile, with an appropriate electrophilic substrate, such as an alkyl halide. For the synthesis of this compound, this would involve a reagent like butoxymethyl chloride or a related halide.
The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Key parameters for this reaction include the choice of solvent, the presence of a base, and the rate of addition of the alkylating agent. Anhydrous polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are commonly employed. A base, typically a mild inorganic base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃), is often added to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
To favor monoalkylation and prevent the formation of quaternary ammonium salts, the alkyl halide is often added slowly to the reaction mixture, ensuring that piperidine remains in excess.
Table 1: Conditions for N-Alkylation of Piperidine
| Alkylating Agent | Solvent | Base | Key Considerations |
|---|---|---|---|
| Alkyl Bromide/Iodide | Anhydrous Acetonitrile | None (initially) | Slow addition of alkyl halide is crucial to promote monoalkylation. |
| Alkyl Halide | Dry DMF | K₂CO₃ | Base speeds up the reaction by neutralizing the acid byproduct. |
| Alkyl Halide | Acetonitrile | KHCO₃ | Using a base can increase the possibility of dialkylation if not controlled. |
This table summarizes common conditions for the N-alkylation of piperidines via nucleophilic substitution.
Reductive Amination and Alkylation Approaches
Reductive amination offers an alternative and highly efficient pathway for the N-functionalization of piperidines. acs.org This two-step, often one-pot, procedure involves the initial reaction of a secondary amine (piperidine) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ to yield the N-substituted piperidine. To synthesize this compound, the corresponding aldehyde would be butoxyformaldehyde.
Another powerful variant is the double reductive amination (DRA) of 1,5-dicarbonyl compounds with a primary amine, which serves as a direct method for constructing the piperidine ring itself, followed by N-alkylation if a substituted amine is used. abo.fi For instance, the reaction of glutaraldehyde with a primary amine under reductive conditions efficiently forms an N-substituted piperidine. liv.ac.uk
Table 2: Comparison of Reducing Agents in Reductive Amination of Piperidines
| Reducing Agent | Aldehyde Substrate | Advantages | Disadvantages |
|---|---|---|---|
| Borane-Pyridine (BAP) | Aromatic, Heterocyclic, Aliphatic | Eliminates nitrile impurities, less toxic, cost-effective. ntu.edu.sg | Reaction may be slow with electron-withdrawing groups on the aldehyde. ntu.edu.sg |
| Sodium Cyanoborohydride (NaBH₃CN) | General Aldehydes | Effective under various pH conditions. | Can produce intractable nitrile impurities. ntu.edu.sg |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | General Aldehydes & Ketones | Mild and selective, does not reduce the starting aldehyde. | More expensive than other borohydride reagents. |
This table compares common reducing agents used for the reductive amination of piperidines with aldehydes.
Ring-Forming Reactions for Substituted Piperidine Scaffolds
When the desired piperidine is heavily substituted or not easily accessible from the parent heterocycle, constructing the ring from acyclic precursors is the preferred strategy. These methods provide high control over the substitution pattern and stereochemistry of the final product.
Cyclization Reactions of Linear Precursors (e.g., Dieckmann Condensation, Intramolecular Nucleophilic Displacement)
The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from linear diesters, and it is particularly effective for synthesizing five- and six-membered rings. wikipedia.orgorganic-chemistry.org In the context of piperidine synthesis, an appropriately substituted amino-diester can be cyclized using a base (e.g., sodium methoxide) to form a piperidone derivative. core.ac.uk For example, 4-piperidones are frequently synthesized by the addition of a primary amine to two equivalents of an alkyl acrylate, which is then followed by a Dieckmann condensation, subsequent hydrolysis, and decarboxylation. dtic.mil
Intramolecular nucleophilic displacement offers another versatile route. In this approach, a linear precursor containing a nucleophilic amine and an electrophilic center (typically a carbon bearing a leaving group like a halide) is induced to cyclize. A modern one-pot method involves the activation of halogenated amides with triflic anhydride (Tf₂O) to form a nitrilium ion, which is then reduced with sodium borohydride. The resulting halogenated secondary amine undergoes spontaneous intramolecular nucleophilic substitution to afford the piperidine ring under mild, metal-free conditions. nih.gov
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is one of the most economical and direct methods for producing the piperidine scaffold. liv.ac.uk This reaction involves the reduction of the aromatic pyridine ring using hydrogen gas or a hydrogen source in the presence of a metal catalyst.
A wide variety of heterogeneous catalysts, such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel, are effective for this transformation, although they often necessitate high temperatures and pressures. liv.ac.ukorganic-chemistry.org Bimetallic catalysts have been shown to exhibit higher activity under milder conditions. abo.fi
More recently, homogeneous catalysts have been developed to overcome the limitations of harsh reaction conditions. Iridium(III) and rhodium-based complexes can catalyze the ionic hydrogenation of pyridines with excellent selectivity, tolerating highly sensitive functional groups like azides, bromides, and nitro groups. liv.ac.ukchemrxiv.org Furthermore, electrocatalytic hydrogenation using catalysts like carbon-supported rhodium represents a sustainable approach, allowing the reaction to proceed with high efficiency at ambient temperature and pressure. nih.govacs.org
Table 3: Catalytic Systems for Pyridine Hydrogenation
| Catalyst Type | Catalyst Example | Conditions | Key Features |
|---|---|---|---|
| Heterogeneous | Rh/C, Pd/C, Raney Ni | High H₂ pressure, elevated temperature | Economical, widely used in industry. liv.ac.ukorganic-chemistry.org |
| Homogeneous | [Cp*RhCl₂]₂ / HCOOH-Et₃N | Mild (e.g., 40°C) | High chemoselectivity, tolerates sensitive groups. liv.ac.uk |
| Homogeneous | Iridium(III) complexes | Room temperature, H₂ gas | Robust, scalable, and tolerates reducible functional groups. chemrxiv.org |
| Electrocatalytic | Rhodium on Carbon (Rh/C) | Ambient temperature and pressure | High energy efficiency, sustainable. nih.govacs.org |
This table outlines various catalytic systems employed for the reduction of pyridine derivatives to piperidines.
Aza-Michael Additions for Piperidone and Piperidine Synthesis
The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective method for C-N bond formation and heterocycle synthesis. ntu.edu.sgrsc.org This reaction can be applied both inter- and intramolecularly to construct piperidine rings.
A particularly atom-efficient approach is the double aza-Michael reaction, where a primary amine is reacted with a divinyl ketone. This reaction proceeds to form a 2-substituted-4-piperidone, providing a rapid entry to functionalized piperidine scaffolds. acs.org
Intramolecular aza-Michael reactions (IMAMR) are also a cornerstone for building substituted piperidines, often with high stereocontrol. nih.gov These reactions can be promoted by organocatalysts to yield enantiomerically enriched di- and tri-substituted piperidines. nih.gov Recent advancements include biocatalytic strategies, where ω-transaminase enzymes mediate an enantioselective aza-Michael reaction between a ketoenone and an amine source, leading to chiral 2,6-disubstituted piperidines. acs.org This enzymatic approach showcases the power of biocatalysis to create complex chiral structures from simple, prochiral starting materials. acs.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Butoxymethyl chloride |
| Potassium carbonate |
| Potassium bicarbonate |
| Butoxyformaldehyde |
| Sodium cyanoborohydride |
| Glutaraldehyde |
| Triflic anhydride |
| Sodium borohydride |
| Rhodium on carbon |
| Palladium on carbon |
| Platinum oxide |
| Raney Nickel |
Photoinduced Electron Transfer (PET) Cyclizations
Photoinduced Electron Transfer (PET) represents a significant strategy in synthetic organic photochemistry for building heterocyclic ring systems. nih.gov This method leverages the ability of electronically excited chromophores, such as those in ketones, aldehydes, or amides, to act as potent electron acceptors. nih.gov In the context of piperidine synthesis, a PET process can be initiated by the excitation of a carbonyl group, which then oxidizes an electron-rich species like an amine or an alkene within the same molecule. nih.gov
The resulting radical ions undergo subsequent reactions to form the heterocyclic structure. The radical anions created in this process can act as secondary electron donors, propagating a photon-driven chain reaction, or they can combine with electrophiles to yield the final product. nih.gov This methodology is particularly useful for constructing bicyclic tertiary amines, including pyrrolizidine and indolizidine skeletons, and can be adapted for the synthesis of monocyclic systems like piperidines. nih.gov The core principle involves the generation of a radical cation and a radical anion, which then cyclize to form the desired ring system. In most PET systems, fluorescence is quenched by the electron transfer between an excited fluorophore and a redox-active receptor; this process can be harnessed to drive chemical reactions. nih.gov
Diastereoselective and Enantioselective Synthetic Routes
Achieving stereocontrol in the synthesis of substituted piperidines is crucial for developing pharmacologically active agents. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org By attaching a chiral auxiliary to a precursor, one can influence the stereoselectivity of reactions that form or modify the piperidine ring. sigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid precursor. wikipedia.org The chiral environment created by the auxiliary then directs the stereoselective alkylation at the α-position before the auxiliary is cleaved. wikipedia.org
Catalytic asymmetric synthesis offers a more atom-economical approach to enantioenriched piperidines. These methods use a chiral catalyst to control the stereochemistry of the reaction. One such strategy is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine, which has been successfully applied to the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. nih.gov Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine derivative to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn These intermediates can then be reduced to furnish a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn
Table 1: Examples of Catalytic Asymmetric Synthesis for Piperidine Derivatives
| Method | Reactants | Catalyst System | Product Type | Key Feature |
|---|---|---|---|---|
| Catalytic Dynamic Resolution | N-Boc-piperidine, Aryl/Vinyl Halides | s-BuLi / Chiral Diamine, Organozinc species | 2-Aryl/Vinyl-piperidines | Achieves high enantioselectivity for 2-substituted piperidines. nih.gov |
| Asymmetric Reductive Heck | Pyridine, Arylboronic Acids | Rh-catalyst / Chiral Ligand | 3-Aryl-tetrahydropyridines | Provides access to enantioenriched 3-piperidines via a three-step process. snnu.edu.cn |
Controlling stereochemistry during the functionalization of an existing piperidine ring is a significant challenge. A notable advancement in this area is the highly diastereoselective α-amino C–H arylation of densely substituted piperidine derivatives. nih.govacs.orgescholarship.org This reaction often proceeds through a mechanism where a rapid and non-selective C–H arylation is followed by a slower epimerization step. acs.orgescholarship.orgacs.org This epimerization allows the product to settle into the most thermodynamically stable stereoisomer, resulting in a high diastereomer ratio. acs.orgescholarship.orgacs.org
This thermodynamic control is key to the high selectivity observed. acs.orgescholarship.org Even when starting with stereoisomerically pure products, resubjecting them to the reaction conditions leads to the same experimentally observed diastereomer ratios, confirming that the outcome is governed by the relative stabilities of the diastereomers. escholarship.orgacs.org This method is powerful for elaborating complex piperidine scaffolds that already contain multiple stereogenic centers. nih.govacs.org
Modern Synthetic Techniques for Piperidine Systems
Photoredox catalysis has emerged as a powerful strategy for novel reactivity, particularly in the functionalization of piperidines. nih.gov This technique uses visible light to excite a photocatalyst, often an Iridium(III) complex, which can then engage in single-electron transfer processes to generate radical intermediates under mild conditions. nih.govescholarship.org
A prime application is the α-amino C–H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes. nih.govacs.orgescholarship.org The reaction cascade involves the photocatalyst initiating the formation of an α-amino radical, which is then trapped by the arylating agent. nih.govescholarship.org As discussed previously, a subsequent epimerization step often drives the reaction toward the most stable diastereomer, ensuring high selectivity. acs.orgescholarship.orgacs.org This approach is notable for its ability to functionalize complex molecules containing pre-existing stereocenters with high diastereoselectivity. nih.govacs.org Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as nickel catalysis, to enable direct C-H, C-X cross-coupling of amines with aryl halides. researchgate.net
Table 2: Diastereoselective Photoredox-Catalyzed α-Amino C–H Arylation of Substituted Piperidines
| Piperidine Substrate | Arylating Agent | Catalyst | Yield | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Densely Functionalized Piperidine (1) | Electron-deficient cyano(hetero)arenes | Ir(III) photoredox catalyst | Good | High (favoring most stable isomer) nih.govacs.org |
Continuous flow chemistry is a modern manufacturing technology that offers significant advantages over traditional batch processing for the synthesis of piperidines and other active pharmaceutical ingredients (APIs). azolifesciences.commdpi.com In a flow system, reagents are continuously pumped through a reactor where the chemical reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. azolifesciences.com
This technology is particularly advantageous for piperidine synthesis due to enhanced safety, scalability, and efficiency. azolifesciences.com The small reactor volumes and superior heat transfer capabilities of microreactors allow for the safe use of hazardous reagents and highly exothermic reactions. azolifesciences.com A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, yielding various functionalized piperidines in high yields and diastereoselectivities within minutes. acs.org This approach improves process intensification and reduces development time and cost, making it a sustainable and efficient method for manufacturing piperidine-containing compounds. azolifesciences.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Reaction Control | Less precise control over temperature and mixing. azolifesciences.com | Accurate control of reaction time, temperature, and pressure. |
| Safety | Handling of large volumes of hazardous materials. | Smaller reactor volumes and rapid heat dissipation enhance safety. |
| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer periods. azolifesciences.comacs.org |
| Efficiency | Requires isolation of intermediates between steps. | Allows for telescoping of multiple reaction steps without isolation. mdpi.com |
| Reproducibility | Can have batch-to-batch variability. | Increased run-to-run and reactor-to-reactor reproducibility. |
Chemical Reactivity and Transformation Mechanisms of 1 Butoxymethyl Piperidine Derivatives
Reactions Involving the Piperidine (B6355638) Nitrogen and Ring System
The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. nih.gov Consequently, a wide array of synthetic methods have been developed for its functionalization.
The nitrogen atom of the piperidine ring is a key site for functionalization. While the butoxymethyl group is an N-substituent, it can be cleaved under certain conditions to allow for further derivatization. Standard N-alkylation procedures, for instance, can be employed to introduce a variety of substituents. These reactions typically involve the use of an alkyl halide in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Another common strategy is reductive amination, where an aldehyde or ketone reacts with the piperidine nitrogen to form an iminium ion, which is then reduced to the corresponding N-alkylated product. masterorganicchemistry.comorganic-chemistry.org
The choice of reagents and reaction conditions can influence the outcome of these derivatization strategies. For example, the use of a bulky protecting group on the nitrogen can direct reactions to other positions on the ring. nih.gov
Direct functionalization of C-H bonds, particularly at the α-position to the nitrogen atom, has emerged as a powerful tool in organic synthesis. researchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex piperidine derivatives. nih.gov
One notable example is the photoredox-catalyzed α-amino C-H arylation. nih.govacs.orgnih.govacs.org In this reaction, a photocatalyst, often an iridium complex, initiates a single-electron transfer from the piperidine nitrogen, leading to the formation of a nitrogen-centered radical cation. acs.org Subsequent deprotonation at the α-carbon generates an α-amino radical, which can then react with an arylating agent to form a new carbon-carbon bond. acs.org This method has been successfully applied to a variety of substituted piperidines, providing access to α-arylated products with high diastereoselectivity. nih.govnih.govacs.org
The reaction conditions for α-amino C-H arylation can be optimized to achieve high yields and selectivities. Key parameters include the choice of photocatalyst, solvent, and base. nih.gov
Table 1: Examples of α-Amino C-H Arylation of Piperidine Derivatives
| Piperidine Substrate | Arylating Agent | Photocatalyst | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| N-Aryl-2-methylpiperidine | 4-cyanopyridine | Ir(ppy)3 | >20:1 | 85 |
| N-Boc-3-phenylpiperidine | 1,4-dicyanobenzene | Ir(ppy)3 | 10:1 | 70 |
| N-Benzyl-4,4-dimethylpiperidine | 2-cyanopyrazine | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | >20:1 | 92 |
This table presents illustrative data and is not exhaustive.
The stereochemical configuration of substituents on the piperidine ring can significantly impact the biological activity of a molecule. beilstein-journals.orgbeilstein-journals.org Epimerization, the process of inverting the stereochemistry at one chiral center, is a crucial transformation for accessing different stereoisomers.
In the context of α-amino C-H arylation, a subsequent epimerization process often occurs, leading to the thermodynamically most stable diastereomer. nih.govacs.orgacs.org This epimerization is also believed to proceed through a photoredox-mediated mechanism involving the formation of an α-amino radical intermediate. nih.govnih.gov The reversibility of this process allows for the conversion of a less stable, kinetically formed product into the more stable isomer. nih.gov
The diastereomeric ratio achieved in these reactions is often correlated with the calculated relative stabilities of the product diastereomers. nih.govacs.org This thermodynamic control allows for the predictable synthesis of specific stereoisomers. whiterose.ac.uk
Transformations of the Butoxymethyl Moiety
The butoxymethyl group, an ether linkage, is susceptible to specific chemical transformations that can be exploited for further molecular diversification.
Ether cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. wikipedia.orgchemistrysteps.comlibretexts.orgopenstax.org The mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. chemistrysteps.comyoutube.com For the butoxymethyl group, the cleavage would likely occur via an SN2 mechanism, involving protonation of the ether oxygen followed by nucleophilic attack of a halide ion on the butyl group, releasing piperidin-1-ylmethanol and a butyl halide. chemistrysteps.com
Transetherification, or ether exchange, is another possible transformation, although less common. This would involve reacting the 1-(butoxymethyl)piperidine with a different alcohol under acidic or basic conditions to exchange the butoxy group.
The butoxymethyl group itself is generally resistant to oxidation and reduction under standard conditions. However, the piperidine ring can be oxidized. For instance, biological N-oxidation of piperidine can occur, leading to the formation of N-hydroxypiperidine. nih.gov Chemical oxidation can also be achieved using various oxidizing agents. researchgate.net
Reduction of the piperidine ring is also possible, typically through catalytic hydrogenation, which would convert it to a substituted piperidine. nih.gov However, the butoxymethyl group would likely remain intact under these conditions. It is important to note that the reduction of N-oxides to amines is a known transformation and can be achieved with reagents like TiCl3. nih.gov
Mechanistic Elucidation of Key Reactions of Piperidine Derivatives
The study of reaction mechanisms in piperidine chemistry is crucial for the rational design of synthetic routes and the development of novel molecules with desired properties. While specific mechanistic studies on this compound are not extensively detailed in publicly available research, the broader class of piperidine derivatives has been the subject of in-depth investigations. These studies provide a framework for understanding the potential reactivity and transformation pathways of compounds like this compound.
Investigation of Catalytic Cycles (e.g., Hydrogenation, Transition Metal Catalysis)
Catalytic cycles are fundamental to many transformations involving the piperidine scaffold, from its synthesis to its functionalization. Transition metals, in particular, play a pivotal role in these processes.
Hydrogenation of Pyridine Precursors:
The most common route to synthesizing the piperidine ring is the hydrogenation of pyridine derivatives. nih.gov This process is typically catalyzed by transition metals and can proceed under harsh conditions, although milder methods have been developed. nih.gov The mechanism generally involves the adsorption of the pyridine ring onto the metal catalyst surface, followed by the stepwise addition of hydrogen atoms. The choice of catalyst and conditions can influence the stereoselectivity of the reaction, especially with substituted pyridines. nih.gov For instance, the hydrogenation of 3,5-substituted pyridine using a Palladium on carbon (Pd/C) catalyst has been shown to preferentially form the trans-isomer of the corresponding piperidine. nih.gov
Key catalysts used in the hydrogenation of pyridine derivatives to piperidines include those based on palladium, platinum, ruthenium, and rhodium. nih.govmdpi.com The efficiency and selectivity of these catalysts can be influenced by the support material and the presence of additives.
Table 1: Selected Catalytic Systems for the Hydrogenation of Pyridine Derivatives
| Catalyst | Substrate Type | Key Features |
|---|---|---|
| 10% Pd/C | 3,5-disubstituted pyridines | Preferential formation of trans-isomer nih.gov |
| Platinum(IV) oxide (PtO₂) | Methyl substituted pyridines | Effective under mild conditions nih.gov |
| Ruthenium(II) complex | Pyridine derivatives | Used for asymmetric hydrogenation nih.gov |
Transition Metal-Catalyzed C-H Functionalization:
Transition metal catalysis is also instrumental in the direct functionalization of the saturated piperidine ring through C-H activation. researchgate.net This strategy allows for the introduction of new substituents, such as aryl groups, at specific positions. The mechanism often involves a directing group on the piperidine nitrogen that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. researchgate.net A common catalytic cycle involves:
Coordination of the directing group to the metal catalyst.
Regioselective C-H bond cleavage via cyclometalation.
Oxidative addition of a coupling partner (e.g., an aryl halide).
Reductive elimination to form the new C-C bond and regenerate the active catalyst. acs.org
Palladium and copper are frequently used metals for these transformations. researchgate.netmdpi.com For example, the C-2 arylation of piperidines can be achieved using a pyridyl directing group and a palladium catalyst. researchgate.net
Electron Transfer Processes in Photochemical Reactions
Photochemical reactions proceed via electronically excited states, which have different redox properties compared to their ground states. An excited state is both a better electron donor (reductant) and a better electron acceptor (oxidant) than the ground state molecule. ictp.it This dual nature enables photoinduced electron transfer (PET) reactions.
The general mechanism for a PET process can be described as follows:
A light-absorbing species (a photosensitizer or one of the reactants) absorbs a photon (hν) to reach an electronically excited state.
The excited molecule interacts with another molecule (an electron donor or acceptor).
An electron is transferred from the donor to the acceptor, creating a radical ion pair. uconn.edu
These highly reactive radical ions can then undergo subsequent chemical reactions, such as fragmentation or bond formation. rsc.org
While the fundamental principles of electron transfer are well-established, specific studies detailing the photochemical reactions of this compound derivatives involving electron transfer are not prominent in the literature. However, related nitrogen-containing heterocycles are known to participate in such processes. For instance, the electroreductive cyclization to form piperidine derivatives involves the initial one-electron reduction of an imine to form a radical anion, which then undergoes further reaction. beilstein-journals.org This process, while electrochemical, demonstrates the susceptibility of similar structures to electron transfer-initiated reactions.
Isomerization and Rearrangement Mechanisms
Isomerization and rearrangement reactions are important for modifying the stereochemistry and connectivity of piperidine derivatives.
Epimerization:
A key isomerization process for substituted piperidines is epimerization, which changes the stereochemistry at one chiral center. This is often achieved under base-mediated conditions. For example, cis-substituted piperidines can be converted to their more thermodynamically stable trans-diastereoisomers. nih.gov The mechanism involves the deprotonation of a carbon atom adjacent to an activating group (like an ester), forming an enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of diastereomers, often favoring the more stable isomer. nih.gov
Rearrangements:
Rearrangement reactions can significantly alter the molecular skeleton. While not extensively documented for simple this compound derivatives, related complex alkaloids containing the piperidine motif undergo sophisticated biosynthetic rearrangements. In synthetic chemistry, tandem reactions can lead to complex piperidine-containing structures. For instance, a gold(I)-copper(II) co-catalyzed tandem hydroamination-semipinacol rearrangement process has been used to synthesize key piperidine intermediates. mdpi.com
Computational and Experimental Mechanistic Studies
A combination of computational and experimental methods provides deep insights into the reaction mechanisms of piperidine derivatives.
Computational Studies:
Density Functional Theory (DFT): DFT calculations are widely used to map the potential energy surfaces of reactions. This allows for the determination of transition state structures, activation energies, and thermodynamic feasibility. For example, DFT has been employed to study the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridine derivatives, revealing a concerted mechanism. researchgate.net
Molecular Docking and Dynamics: These computational tools are used to investigate how piperidine derivatives interact with biological targets, such as receptors or enzymes. nih.govrsc.org Molecular dynamics simulations can reveal the stability of ligand-protein complexes and identify key amino acid residues involved in binding, which is crucial for structure-based drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling correlates the chemical structure of a series of compounds with their biological activity. These models can help predict the activity of new piperidine derivatives and provide insights into the structural features important for their function. nih.gov
Experimental Studies:
Experimental studies are essential to validate the hypotheses generated from computational models and to fully elucidate reaction pathways. Techniques include:
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help determine the rate law and provide evidence for a proposed mechanism.
Isotope Labeling: Using isotopically labeled reactants (e.g., with deuterium) can help identify which bonds are broken and formed during a reaction by tracking the position of the label in the products.
Intermediate Trapping: In some cases, reactive intermediates in a proposed mechanism can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product.
Spectroscopic Analysis: Techniques like in-situ NMR or IR spectroscopy can be used to monitor the progress of a reaction and detect the formation of intermediates. For example, mechanistic studies on the hydrogenation of N-formyl piperidine, a related amide, proposed the formation of a hemiaminal intermediate based on literature and experimental observations of product distribution. researchgate.net
These combined computational and experimental approaches have been instrumental in understanding complex processes like C-H functionalization, catalytic hydrogenation, and cycloaddition reactions involving the versatile piperidine scaffold. researchgate.netresearchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization of 1 Butoxymethyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Butoxymethyl)piperidine, revealing the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the piperidine (B6355638) ring and the N-butoxymethyl substituent. By analyzing chemical shifts (δ), signal multiplicities, and integration, a complete assignment of the molecular structure can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals for the three distinct proton environments of the piperidine ring (α, β, and γ to the nitrogen) and the four environments of the butoxymethyl group. The protons on the carbon adjacent to the nitrogen (α-protons, C2/C6) are typically found in the 2.3-2.5 ppm region. The β- (C3/C5) and γ- (C4) protons of the piperidine ring are expected to resonate further upfield, typically in the 1.4-1.7 ppm range, often as complex, overlapping multiplets. chemicalbook.com For the butoxymethyl group, the methylene (B1212753) protons of the N-CH₂-O linker are anticipated to appear as a singlet around 4.0-4.2 ppm. The protons of the butyl chain would appear at chemical shifts typical for an aliphatic ether: O-CH₂ at ~3.4 ppm (triplet), the subsequent two -CH₂- groups between 1.3 and 1.6 ppm (multiplets), and the terminal methyl (-CH₃) group at ~0.9 ppm (triplet).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the piperidine ring are expected at approximately 55-57 ppm for the α-carbons (C2/C6), ~26 ppm for the β-carbons (C3/C5), and ~24 ppm for the γ-carbon (C4). researchgate.net The N-CH₂-O linker carbon is predicted to be significantly downfield, around 85-90 ppm, due to the influence of both the nitrogen and oxygen atoms. The carbons of the butyl group would appear at ~68-70 ppm (O-CH₂), ~32 ppm (-CH₂-), ~19 ppm (-CH₂-), and ~14 ppm for the terminal methyl carbon. researchgate.net
2D NMR (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) experiment would be used to definitively correlate each proton signal with its directly attached carbon atom. nih.govmdpi.com This technique is crucial for unambiguous assignment, especially in regions where ¹H NMR signals overlap, such as the β and γ protons of the piperidine ring. researchgate.net The HSQC spectrum would show cross-peaks connecting the proton and carbon signals for each C-H bond in the molecule, confirming the assignments made from the 1D spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Piperidine C2/C6 (α) | ~2.4 | ~56 |
| Piperidine C3/C5 (β) | ~1.6 | ~26 |
| Piperidine C4 (γ) | ~1.5 | ~24 |
| N-C H₂-O | ~4.1 | ~88 |
| O-C H₂-CH₂-CH₂-CH₃ | ~3.4 | ~69 |
| O-CH₂-C H₂-CH₂-CH₃ | ~1.5 | ~32 |
| O-CH₂-CH₂-C H₂-CH₃ | ~1.4 | ~19 |
| O-CH₂-CH₂-CH₂-C H₃ | ~0.9 | ~14 |
Substituted piperidine rings are not static; they undergo dynamic conformational changes in solution. ias.ac.inresearchgate.net The primary dynamic process is the rapid chair-to-chair ring inversion. For this compound, additional conformational flexibility arises from rotation around the N-CH₂ and O-CH₂ single bonds.
Variable-temperature (VT) NMR is the principal technique used to study such dynamic equilibria. ox.ac.ukauremn.org.br At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the spectrum shows time-averaged signals for the axial and equatorial protons. researchgate.net As the temperature is lowered, the rate of this exchange slows down. If the temperature is lowered sufficiently to reach the slow-exchange regime, separate signals for the distinct axial and equatorial environments may be observed. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational process. rsc.orgnih.gov
While specific VT-NMR studies on this compound are not documented in the reviewed literature, analysis of related N-substituted piperidines suggests that such a study would provide critical data on the energy barrier for ring inversion and potentially reveal the preferred orientation of the butoxymethyl substituent. rsc.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and confirming the presence of specific functional groups. IR and Raman spectroscopy are complementary techniques that obey different selection rules. cardiff.ac.uk
The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with its constituent parts: the piperidine ring, the ether linkage, and the alkyl chains.
C-H Stretching: Intense bands in the 2800-3000 cm⁻¹ region in both IR and Raman spectra are characteristic of symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. nih.govnist.gov
C-O-C Stretching: A strong, characteristic absorption in the IR spectrum between 1150 and 1085 cm⁻¹ is expected for the asymmetric C-O-C stretching of the ether group. The corresponding symmetric stretch would be visible in the Raman spectrum.
C-N Stretching: The stretching vibration of the tertiary amine C-N bonds typically appears in the 1250-1020 cm⁻¹ region. These bands can be complex due to coupling with other vibrations. researchgate.net
CH₂ Bending/Wagging/Twisting: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending (scissoring, rocking), wagging, and twisting vibrations of the numerous CH₂ groups in the piperidine ring and butyl chain. nih.govresearchgate.net
The combination of these vibrational modes provides a unique spectral fingerprint that can be used to identify this compound and distinguish it from other isomers or related compounds.
Predicted Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aliphatic) | 2800 - 3000 | IR, Raman |
| C-H Bend (CH₂, CH₃) | 1350 - 1470 | IR, Raman |
| C-O-C Stretch (Asymmetric) | 1085 - 1150 | IR (Strong) |
| C-N Stretch | 1020 - 1250 | IR, Raman |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula for this compound is C₁₀H₂₁NO, corresponding to a monoisotopic mass of 171.1623 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 171.
The fragmentation of N-substituted piperidines is typically dominated by α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are expected:
Cleavage of the N-CH₂ bond: This pathway involves the loss of the butoxymethyl radical (•CH₂OBu), resulting in the formation of the piperidinium (B107235) cation at m/z 84. This is often a very prominent peak in the spectra of N-substituted piperidines. miamioh.edu
Cleavage within the substituent: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom within the ring, leading to the loss of a hydrogen atom to give a strong M-1 peak at m/z 170. A more significant fragmentation involves the cleavage of the bond between the nitrogen and the methylene linker, with charge retention on the nitrogen-containing fragment. The most characteristic fragmentation for N-alkyl amines is the cleavage of the Cα-Cβ bond of the substituent. However, in this case, the ether oxygen influences fragmentation. A major fragmentation pathway is expected to be the cleavage of the N-CH₂ bond, leading to the loss of the butoxy group and formation of an iminium ion. The most prominent fragmentation pathway for N-alkyl amines involves α-cleavage, breaking the bond between the first and second carbon of the alkyl chain. For 1-butylpiperidine, a major fragment is observed at m/z 98, resulting from the loss of a propyl radical (•C₃H₇). nist.govnih.gov By analogy, for this compound, a key fragmentation would be the α-cleavage adjacent to the nitrogen, leading to the formation of a large, stabilized fragment. The base peak is often the result of the loss of the largest possible radical via α-cleavage. For 1-(tert-butyl)piperidine, the base peak is at m/z 126, corresponding to the loss of a methyl radical. chegg.combartleby.com
For this compound, the most probable and dominant fragmentation is the cleavage of the bond between the ring and the N-CH₂ group, or the cleavage alpha to the nitrogen within the butoxymethyl group itself, which is stabilized by the lone pairs on both nitrogen and oxygen. The most likely base peak would arise from the loss of a butoxy radical (•OBu), leading to an iminium ion at m/z 98 ([C₅H₁₀NCH₂]⁺). Another significant fragment could arise from the loss of the piperidine ring as a radical, leading to a fragment at m/z 87 ([CH₂OBu]⁺).
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Loss |
| 171 | [C₁₀H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 170 | [C₁₀H₂₀NO]⁺ | Loss of •H |
| 98 | [C₅H₁₀NCH₂]⁺ | Loss of •OCH₂CH₂CH₂CH₃ |
| 87 | [CH₂OCH₂CH₂CH₂CH₃]⁺ | Loss of •C₅H₁₀N |
| 84 | [C₅H₁₀N]⁺ | Loss of •CH₂OCH₂CH₂CH₂CH₃ |
Advanced Diffraction Techniques
Advanced diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the structure-property relationships of a chemical compound.
Single Crystal X-ray Diffraction for Solid-State Structures
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline solids. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice, is recorded and analyzed. This analysis allows for the calculation of the electron density distribution throughout the crystal's unit cell, ultimately yielding a precise three-dimensional model of the molecule.
For this compound, obtaining a solid-state structure via SC-XRD would require the growth of suitable single crystals. While no crystallographic data for this compound has been reported in the public domain, the analysis of structurally similar N-substituted piperidine or piperazine (B1678402) derivatives illustrates the type of detailed information that can be obtained. nih.govresearchgate.net For instance, the analysis of a related compound provides key structural parameters such as the crystal system, space group, and unit cell dimensions, confirming the molecular connectivity and revealing the conformation of the piperidine ring (typically a chair conformation) and the geometry around the nitrogen atom. nih.goviucr.org
Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Representative N-Substituted Piperazine Compound nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5982(2) |
| b (Å) | 8.4705(1) |
| c (Å) | 14.8929(3) |
| β (°) | 97.430(1) |
| Volume (ų) | 1325.74(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.304 |
Note: This data is for 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine and is presented to exemplify the output of an SC-XRD experiment.
Micro Electron Diffraction (Micro-ED) and 3D Electron Diffraction (3D-ED) for Nanocrystalline Materials
In cases where compounds fail to form single crystals large enough for conventional X-ray diffraction, Microcrystal Electron Diffraction (MicroED or Micro-ED) and 3D Electron Diffraction (3D-ED) have emerged as revolutionary techniques. Micro-ED utilizes a transmission electron microscope (TEM) to collect electron diffraction data from nanocrystals, often as small as a few hundred nanometers. The sample is cooled to cryogenic temperatures to minimize radiation damage from the electron beam while the crystal is continuously rotated, allowing for the collection of a full 3D diffraction dataset.
This technique is exceptionally powerful for elucidating the structures of small organic molecules, peptides, and proteins that are intractable by SC-XRD. As of now, no studies employing Micro-ED or 3D-ED for the structural analysis of this compound have been published. However, should the compound prove difficult to crystallize to a sufficient size for X-ray analysis, Micro-ED would represent a viable and potent alternative for determining its solid-state structure.
Chromatographic and Separation Methodologies
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds within a mixture. These methods are essential for assessing the purity of synthesized materials and for isolating specific components for further analysis.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Given its predicted boiling point and thermal stability, this compound is well-suited for GC analysis. In a typical GC setup, the sample is injected into a heated port, vaporized, and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. A detector, commonly a Flame Ionization Detector (FID) for organic compounds, registers the components as they exit the column. researchgate.net
This method is highly effective for determining the purity of this compound by detecting and quantifying any volatile impurities, such as residual starting materials or byproducts from its synthesis.
Table 2: Proposed Gas Chromatography (GC-FID) Method for the Analysis of this compound
| Parameter | Condition |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) |
| Column Dimensions | 30 m length x 0.32 mm internal diameter x 1.8 µm film thickness |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
Note: These parameters are illustrative and would require optimization for the specific application. scirp.org
High-Performance Gel Permeation Chromatography (HPGPC) and other Liquid Chromatography Techniques
High-Performance Gel Permeation Chromatography (HPGPC), a subset of Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume in solution. It is primarily employed for the analysis of large molecules and polymers and is not a suitable method for the characterization of small molecules like this compound.
The more appropriate liquid chromatographic technique for a compound of this nature is High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC). nih.gov In RP-HPLC, the compound is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. sielc.comresearcher.life Separation is achieved based on the differential partitioning of the analyte between the polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and the nonpolar stationary phase. nih.gov RP-HPLC is a versatile and powerful tool for assessing the purity, stability, and concentration of this compound.
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method for Piperidine Derivatives
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
Note: This method is based on general procedures for piperidine derivatives and would require specific validation for this compound. nih.govnih.gov
Other Spectroscopic Characterization Methods
A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique and complementary information.
Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. For this compound (C₁₀H₂₁NO), the presence of a single nitrogen atom dictates that its molecular ion peak will have an odd nominal mass, in accordance with the nitrogen rule. pressbooks.publibretexts.org Electron Ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom to form a stable, resonance-stabilized iminium cation. libretexts.orgmiamioh.edu Key fragment ions for this compound would be expected from the loss of a propyl radical from the butoxy group or cleavage within the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.
¹H NMR: The proton NMR spectrum would provide information on the number of distinct hydrogen environments, their chemical shifts, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show characteristic signals for the protons on the piperidine ring, the methylene protons of the N-CH₂-O linker, and the protons of the n-butyl group. Protons on carbons adjacent to the nitrogen and oxygen atoms would appear at a lower field (higher ppm) due to deshielding effects. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would confirm the presence of aliphatic carbons in different environments, with the carbons bonded to the nitrogen and oxygen heteroatoms appearing significantly downfield. libretexts.org
2D NMR Techniques: Advanced two-dimensional NMR experiments are crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, allowing for the mapping of proton connectivity within the piperidine ring and along the butyl chain. studylib.net
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached, enabling definitive assignment of the ¹³C NMR spectrum. researchgate.netdiva-portal.orgmdpi.com
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, the IR spectrum of this compound would be characterized by the notable absence of N-H stretching bands typically found between 3300 and 3500 cm⁻¹. orgchemboulder.com The spectrum would be dominated by strong C-H stretching vibrations from the aliphatic piperidine and butoxy groups around 2850-2960 cm⁻¹. Additionally, a characteristic C-N stretching band for aliphatic amines would be expected in the 1020-1250 cm⁻¹ region, and a strong C-O stretching band for the ether linkage would appear around 1100 cm⁻¹. orgchemboulder.com
UV-Visible Spectroscopy
A comprehensive search of scientific databases and literature archives did not yield any specific UV-Visible spectroscopic data for this compound. The electronic absorption properties of this compound have not been reported.
Optical and Fluorescent Spectroscopic Methods
Similarly, there is no published research detailing the optical and fluorescent properties of this compound. Investigations into the emission spectra, quantum yields, or fluorescence lifetimes of this specific compound have not been documented. While studies exist for other piperidine derivatives, particularly those containing fluorophores like naphthalimide, this information is not directly applicable to this compound. researchgate.netmdpi.comresearchgate.net
Computational and Theoretical Studies on 1 Butoxymethyl Piperidine and Analogs
Quantum Chemical Calculations (Density Functional Theory Applications)
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its balance of accuracy and computational efficiency. q-chem.com It is widely used to study piperidine (B6355638) derivatives, providing detailed information about their molecular and electronic properties. researchgate.netnih.gov Calculations are typically performed using specific functionals, such as B3LYP or WB97XD, combined with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations and determine the molecule's electronic structure. researchgate.net
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation on the potential energy surface. For piperidine and its derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com These optimized geometries are confirmed as true minima by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting intermolecular interactions. nih.gov
| Parameter | Description | Typical Computational Finding for a Piperidine Ring |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-N: ~1.46 Å, C-C: ~1.53 Å |
| Bond Angles (°) | The angle formed between three connected atoms. | C-N-C: ~111°, C-C-C: ~111° |
| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap indicates greater molecular stability. |
| MEP Analysis | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) is typically localized on the nitrogen atom, indicating a nucleophilic site. |
Table 1: Representative geometric and electronic parameters for a piperidine scaffold derived from DFT calculations. Actual values vary based on the specific derivative and computational method.
DFT calculations are a standard tool for predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. q-chem.com After a geometry optimization, a frequency calculation is performed to compute the harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking motions. researchgate.net
The calculated vibrational frequencies and their intensities can be used to simulate a theoretical spectrum. core.ac.uk By comparing this simulated spectrum with experimental data (e.g., from FTIR spectroscopy), researchers can assign specific absorption bands to particular vibrational modes, confirming the molecular structure. mdpi.com Although harmonic calculations can overestimate frequencies, empirical scaling factors are often applied to achieve better agreement with experimental results. chemrxiv.orgiastate.edu
| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) for Piperidine Derivatives |
| N-H Stretch | Stretching of the nitrogen-hydrogen bond (in unsubstituted piperidine). | ~3350 cm⁻¹ |
| C-H Stretch | Asymmetric and symmetric stretching of carbon-hydrogen bonds in CH₂ groups. | 2900 - 3000 cm⁻¹ |
| CH₂ Scissoring | In-plane bending of the CH₂ groups. | ~1450 cm⁻¹ |
| C-N Stretch | Stretching of the carbon-nitrogen bonds within the ring. | 1100 - 1250 cm⁻¹ |
| Ring Breathing | Symmetric expansion and contraction of the entire piperidine ring. | 800 - 900 cm⁻¹ |
Table 2: Common vibrational modes for the piperidine ring and their typical calculated frequencies. These assignments help in the interpretation of experimental infrared and Raman spectra. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density. q-chem.commolfunction.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. q-chem.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Implication |
| LP (N) | σ* (C-C) | High | Hyperconjugation | Stabilization of the ring through electron delocalization from the nitrogen lone pair. |
| σ (C-H) | σ* (C-N) | Moderate | Hyperconjugation | Contribution to ring stability from C-H bond electrons. |
| σ (C-C) | σ* (C-C) | Low | Hyperconjugation | Standard delocalization between adjacent bonds in the ring. |
Table 3: Illustrative NBO second-order perturbation energies (E(2)) for a piperidine derivative. Higher E(2) values signify stronger electronic delocalization and greater contribution to molecular stability.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net This allows for a comprehensive understanding of reaction kinetics and thermodynamics.
To model a reaction mechanism, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. By calculating the energy at various points along this coordinate, a potential energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov
A lower energy barrier indicates a faster reaction rate. researchgate.net Computational chemists can locate the precise geometry of the transition state and confirm it by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govchemrxiv.org This analysis is critical for understanding reaction feasibility and predicting reaction rates. researchgate.netresearchgate.net
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | ΔE‡ (Activation Energy) | Reaction Type |
| Nucleophilic Attack | Piperidine + Electrophile | [Piperidine---Electrophile]‡ | Intermediate | Low to Moderate | Rate-determining step in many reactions. |
| Proton Transfer | Intermediate-H⁺ + Base | [Intermediate---H---Base]‡ | Intermediate + Base-H⁺ | Generally Low | Often a fast step following nucleophilic attack. |
| Elimination | Intermediate | [Leaving Group---Fragment]‡ | Product + Leaving Group | Variable | Can be the rate-limiting step, e.g., in condensation reactions. |
Table 4: A generalized representation of energy barriers for elementary steps in reactions involving piperidine analogs. The activation energy (ΔE‡) determines the kinetics of each step.
Many chemical reactions can yield multiple products, such as different stereoisomers or regioisomers. Computational modeling provides profound insights into why one product is formed preferentially over others. whiterose.ac.uk The selectivity of a reaction is often determined by kinetic factors, meaning the product that is formed fastest (via the lowest energy transition state) will be the major product. mdpi.com
By calculating the energy barriers for all possible reaction pathways leading to different isomers, chemists can predict the stereochemical or regiochemical outcome. nih.gov For instance, in the synthesis of substituted piperidines, DFT calculations can be used to compare the transition state energies for forming cis versus trans isomers. The pathway with the lower activation energy will be favored, explaining the observed product distribution. whiterose.ac.uk This predictive capability is invaluable for designing synthetic routes to obtain specific, desired isomers. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Computational and theoretical studies are pivotal in elucidating the three-dimensional structure and dynamic behavior of molecules like 1-(Butoxymethyl)piperidine. These methods provide insights into the molecule's preferred shapes and how it might interact with other molecules, which are crucial for applications in drug design and materials science.
Exploration of Conformational Preferences (e.g., Chair Conformations)
The conformational landscape of this compound is primarily dictated by the piperidine ring. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which is its most stable form, minimizing both angular and torsional strain. In this chair conformation, substituents can occupy either axial or equatorial positions. For this compound, the butoxymethyl group attached to the nitrogen atom is expected to have a significant influence on the conformational equilibrium.
Alternative conformations, such as the twist-boat, are generally higher in energy than the chair conformation. For the parent piperidine, the energy difference between the chair and twist-boat forms is significant, making the chair the overwhelmingly populated conformation at room temperature. The presence of the N-substituent in this compound is not expected to alter this fundamental preference for the chair conformation.
Table 1: General Conformational Preferences in Piperidine Rings
| Conformation | Relative Energy | Key Features |
| Chair | Lowest | Staggered arrangement of all C-C bonds, minimizing torsional strain. |
| Twist-Boat | Higher | Partially staggered and partially eclipsed bonds, more flexible than the chair. |
| Boat | High | Eclipsed bonds on four of the carbons, leading to significant torsional strain. |
Molecular dynamics simulations can further illuminate the dynamic nature of these conformational preferences, providing a picture of how the molecule behaves over time and at different temperatures. Such simulations would likely confirm the predominance of the chair conformation with an equatorially positioned butoxymethyl group.
Prediction of Binding Modes and Intermolecular Interactions
Understanding how this compound interacts with other molecules is fundamental to predicting its biological activity and material properties. Computational methods such as molecular docking and molecular dynamics simulations are instrumental in predicting these binding modes and intermolecular interactions.
Molecular docking studies would involve placing this compound into the binding site of a target protein or receptor to predict its preferred orientation and binding affinity. The predicted binding mode would be governed by a combination of factors including:
Steric Complementarity: The shape of the this compound molecule fitting into the binding pocket.
Electrostatic Interactions: Attraction or repulsion between the charge distributions of the ligand and the target. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors.
Hydrophobic Interactions: The butyl group of the butoxymethyl substituent can engage in favorable interactions with nonpolar regions of a binding site.
Molecular dynamics simulations can then be used to refine the docked pose and to study the stability of the predicted complex over time. These simulations provide a more realistic picture of the dynamic interactions, including the role of solvent molecules and the flexibility of both the ligand and the target. While specific binding partners for this compound are not detailed in available literature, the computational methodologies remain a cornerstone for predicting such interactions for any given biological target.
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule are key determinants of its chemical reactivity. Computational chemistry offers powerful tools to map out these properties and predict how a molecule will behave in a chemical reaction.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack.
The MEP map is typically colored to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs of electrons. For this compound, the area around the oxygen atom and the nitrogen atom would be expected to be electron-rich.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack. In this compound, the hydrogen atoms, particularly those adjacent to the nitrogen and oxygen atoms, would likely exhibit a positive potential.
Green/Yellow: Regions of intermediate potential.
An MEP map of this compound would likely show a significant negative potential around the nitrogen and oxygen atoms, highlighting their roles as potential sites for protonation or coordination to metal ions. The butyl chain would be expected to be a region of relatively neutral potential.
Applications in Advanced Organic Synthesis and Chemical Biology Research
1-(Butoxymethyl)piperidine as a Building Block in Complex Molecule Synthesis
The utility of the piperidine (B6355638) ring is well-established for constructing complex molecules, as it is a prevalent feature in numerous natural products and pharmaceuticals. nih.govgoogle.com Synthetic strategies often focus on the stereoselective synthesis of substituted piperidine derivatives. nih.govdntb.gov.uawhiterose.ac.ukorganic-chemistry.org
Role in Catalysis and Reaction Development
The nitrogen atom in the piperidine ring allows it and its derivatives to participate in various catalytic processes, either as organocatalysts or as ligands for metal centers. ijnrd.org
Research Probes in Enzyme Mechanism Studies and Receptor Binding Assays
Piperidine derivatives are integral to neuropharmacology and are found in many compounds designed to interact with biological targets. ijnrd.orgnih.gov They are often used to probe enzyme mechanisms or in receptor binding assays to determine the affinity and selectivity of potential drug candidates. brieflands.comibmc.msk.ru
However, a thorough search of scientific databases and literature reveals no specific instances of this compound being utilized as a research probe for studying enzyme mechanisms or in receptor binding assays. nih.govfz-juelich.de The research in this area tends to focus on piperidine derivatives with more complex and pharmacologically active substituents designed to interact with specific biological targets.
Design and Synthesis of Labeled Probes
Labeled probes are essential tools in chemical biology for the visualization, tracking, and quantification of molecules within biological systems. The this compound scaffold could theoretically be modified to incorporate various labels, such as radioactive isotopes, fluorescent tags, or affinity tags like biotin (B1667282).
Radioactive Labeling:
The synthesis of radiolabeled compounds is a common strategy for in vivo imaging and metabolic studies. For a compound like this compound, isotopes such as Carbon-11 or Iodine-123 could be incorporated. The synthesis of Carbon-11 labeled piperidine derivatives has been achieved for use as PET σ1 receptor probes, involving O-[11C]methylation of a corresponding precursor. iaea.org A similar strategy could theoretically be envisioned for this compound, where a precursor molecule is synthesized and subsequently radiolabeled in the final step. The development of such radioligands is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). iaea.org
Fluorescent Labeling:
Fluorescent probes are instrumental for cellular imaging and high-throughput screening. The synthesis of a fluorescently labeled this compound would likely involve the covalent attachment of a fluorophore. The choice of fluorophore and the point of attachment on the this compound molecule would be critical to ensure that the probe's biological activity is not compromised. For instance, novel fluorescent probes for specific biological targets have been developed using scaffolds that can be chemically modified to incorporate a fluorescent reporter group. nih.govrsc.org
Biotinylation:
Biotin is a high-affinity ligand for streptavidin and avidin, and its incorporation into a molecule (biotinylation) allows for the detection and isolation of binding partners. The synthesis of biotinylated derivatives of bioactive small molecules is a well-established technique. nih.gov For this compound, a linker arm would typically be attached to the piperidine ring or the butoxy group, terminating in a reactive functional group that can be conjugated with biotin. nih.govmdpi.compreveligelab.org The design of such a probe would need to carefully consider the length and nature of the linker to minimize steric hindrance and maintain biological activity.
Table 1: Potential Labeled Probes Based on this compound
| Probe Type | Label | Potential Synthetic Strategy | Application |
| Radiotracer | ¹¹C or ¹⁸F | O-alkylation of a precursor with a labeled alkylating agent. | In vivo imaging (PET) |
| Fluorescent Probe | e.g., NBD, Fluorescein | Covalent attachment of the fluorophore via a linker. | Cellular imaging, Flow cytometry |
| Affinity Probe | Biotin | Conjugation of biotin via a linker arm. | Protein pull-down assays, Affinity chromatography |
Elucidation of Molecular Interactions at a Chemical Level
Understanding the molecular interactions of a compound is fundamental to elucidating its mechanism of action. Various biophysical and analytical techniques could be employed to study the interactions of this compound with its biological targets.
Binding Assays:
Radioligand binding assays are a gold standard for characterizing the interaction between a ligand and its receptor. nih.gov If a radiolabeled version of this compound were developed, it could be used to determine its binding affinity (Kᵢ) and dissociation constant (Kₑ) for a specific target. nih.gov Competition binding assays with known ligands could also provide insights into its binding site. For example, studies on other piperidine derivatives have utilized such assays to determine their affinity for receptors like the sigma receptor. nih.govnih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions at an atomic level. d-nb.info 1D and 2D NMR experiments could be used to observe changes in the chemical shifts of this compound or its target upon binding, providing information about the binding interface and conformational changes. mdpi.com For instance, NMR studies have been used to investigate the inclusion complexes of piperidine-containing drugs with cyclodextrins. d-nb.info
Computational Modeling:
Molecular docking and molecular dynamics simulations can provide theoretical insights into the binding mode of a ligand to its target protein. mdpi.comnih.gov These computational approaches can predict the binding pose, identify key interacting amino acid residues, and estimate the binding free energy. Such studies have been successfully applied to understand the interactions of other piperidine derivatives with their biological targets. nih.gov
Table 2: Methods for Studying Molecular Interactions of this compound
| Technique | Information Obtained | Example from Piperidine Research |
| Radioligand Binding Assay | Binding affinity (Kᵢ), Dissociation constant (Kₑ) | Determination of sigma receptor affinity for novel piperidine derivatives. nih.govnih.gov |
| NMR Spectroscopy | Binding site mapping, Conformational changes | Characterization of inclusion complexes with cyclodextrins. d-nb.info |
| Molecular Docking | Binding pose, Key interacting residues | Elucidation of the binding mode of piperidine-based sigma receptor ligands. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly focused on developing greener and more sustainable processes, a trend that directly impacts the synthesis of piperidine (B6355638) derivatives. unibo.it Future research into 1-(Butoxymethyl)piperidine will prioritize the creation of synthetic routes that are not only efficient but also environmentally responsible. This involves moving away from hazardous reagents and solvents and embracing more sustainable alternatives.
Key goals for future synthetic research include:
Green Solvents and Reagents: A significant push is being made to replace traditional, often toxic, solvents and reagents with greener alternatives. unibo.it Research is exploring the use of biomass-derived platform chemicals as starting materials for the synthesis of complex molecules, demonstrating the feasibility of creating biologically active compounds from sustainable feedstocks. rsc.org
Catalytic Methods: There is a growing emphasis on the use of metal- and organocatalysis to achieve N-heterocyclic hydrogenation under milder conditions, reducing the energy consumption and cost associated with high-temperature and high-pressure reactions. nih.gov
One-Pot Syntheses: Combining multiple reaction steps into a single, one-pot process can significantly improve efficiency by reducing waste and saving time. nih.gov Future synthetic strategies will likely focus on developing such streamlined approaches for N-alkoxymethyl piperidines.
| Parameter | Traditional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived, renewable feedstocks rsc.org |
| Solvents | Often hazardous (e.g., DMF) | Greener alternatives, water-based media unibo.itnih.gov |
| Catalysis | Stoichiometric reagents | Highly efficient metal- and organocatalysis nih.gov |
| Process | Multi-step, high energy input | One-pot reactions, lower energy consumption nih.gov |
Advanced Mechanistic Investigations Utilizing Integrated Methodologies
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research will employ a combination of experimental and computational techniques to gain deeper insights into the formation and reactivity of N-alkoxymethyl piperidines.
Integrated approaches will likely involve:
In-situ Spectroscopic Analysis: Techniques such as NMR spectroscopy can be used to monitor reactions in real-time, providing valuable data on reaction intermediates and kinetics.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states, offering a theoretical framework to complement experimental findings. nih.gov
Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and provide insights into the factors that influence reaction outcomes.
By combining these methodologies, researchers can build a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic routes.
Exploration of Undiscovered Reactivity Patterns for N-Alkoxymethyl Piperidines
While the basic reactivity of piperidines is well-established, there remains significant potential for discovering novel transformations of N-alkoxymethyl derivatives. Future research will focus on exploring the untapped reactivity of these compounds, potentially leading to the development of new synthetic methodologies and the creation of novel molecular architectures.
Areas ripe for exploration include:
Controlled Functionalization: Developing methods for the selective functionalization of the piperidine ring at specific positions is a key challenge. nih.gov The ability to precisely control the regioselectivity of reactions would open up new avenues for creating diverse libraries of piperidine derivatives.
Novel Cyclization Reactions: The piperidine scaffold is a common motif in biologically active natural products. nih.gov Exploring new cyclization strategies involving N-alkoxymethyl piperidines could lead to the synthesis of complex and valuable molecules.
Aza-Diels-Alder Reactions: The in-situ generation of reactive intermediates for use in aza-Diels-Alder reactions presents an opportunity to construct piperidine-based N-heterocycles. nih.gov Further investigation into the scope and limitations of such reactions could yield highly useful synthetic building blocks.
| Research Area | Objective | Potential Outcome |
|---|---|---|
| Selective C-H Functionalization | To introduce functional groups at specific positions on the piperidine ring. nih.gov | Access to a wider range of substituted piperidine derivatives. |
| Novel Annulation Strategies | To construct fused or spirocyclic systems containing the piperidine moiety. | Synthesis of complex, three-dimensional molecular scaffolds. whiterose.ac.uk |
| Asymmetric Transformations | To synthesize enantiomerically pure piperidine derivatives. nottingham.ac.uk | Development of chiral catalysts and reagents for stereoselective synthesis. |
Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. mdpi.com These powerful computational tools can accelerate the discovery of new reactions, optimize reaction conditions, and assist in the design of complex synthetic routes.
In the context of this compound and related compounds, AI and ML can be applied to:
Predicting Reactivity and Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations, helping chemists to identify promising reaction conditions and avoid unproductive experiments. mdpi.com
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired pharmacological properties, providing a starting point for the design of new drug candidates based on the piperidine scaffold. researchgate.netpreprints.org
Automated Synthesis Planning: AI-powered software can devise synthetic routes to target molecules, breaking down complex structures into simpler, commercially available starting materials. digitellinc.commit.edu This can significantly reduce the time and effort required to plan and execute a synthesis.
The synergy between human expertise and artificial intelligence will be a driving force in the future of chemical research, enabling the rapid discovery and development of new molecules with valuable applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
